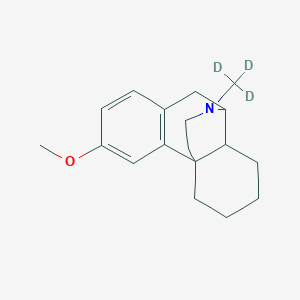

Dextromethorphan-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dextromethorphan-d3 is a deuterated form of dextromethorphan, a widely used antitussive (cough suppressant) found in many over-the-counter cold and cough medications. The deuterium atoms replace three hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, making it useful for various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-pressure catalytic exchange and deuterated solvents to facilitate the incorporation of deuterium .

Análisis De Reacciones Químicas

Types of Reactions

Dextromethorphan-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its metabolites, such as dextrorphan-d3.

Reduction: Although less common, reduction reactions can modify the functional groups in the molecule.

Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions include dextrorphan-d3, a primary metabolite, and other minor metabolites that result from further oxidation or reduction .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Dextromethorphan-d3 serves as a valuable internal standard in pharmacokinetic studies due to its structural similarity to dextromethorphan while providing distinct mass characteristics. This allows for precise quantification in biological matrices.

Case Study: Drug-Drug Interaction

A recent study investigated the pharmacokinetic interactions between dextromethorphan and emvododstat, a CYP2D6 inhibitor. The results indicated significant increases in plasma concentrations of dextromethorphan when co-administered with emvododstat, highlighting the importance of this compound in understanding metabolic pathways and interactions.

| Parameter | Dextromethorphan Alone | Dextromethorphan with Emvododstat |

|---|---|---|

| Cmax (pg/mL) | 2006 | 5847 |

| AUC 0-last (h·pg/mL) | 18829 | 157400 |

| AUC 0-inf (h·pg/mL) | 21585 | 362107 |

This data underscores the role of this compound in elucidating drug interactions and optimizing therapeutic regimens .

Analytical Method Development

This compound is instrumental in developing analytical methods for quantifying dextromethorphan and its metabolites in biological samples. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification.

Application Example: LC-MS/MS Method

A validated LC-MS/MS method employing this compound as an internal standard achieved a limit of quantification of 0.1 ng/mL for both dextromethorphan and dextrorphan. The method demonstrated high recovery rates and reproducibility, making it suitable for clinical and preclinical studies.

| Compound | Recovery Rate (%) |

|---|---|

| Dextromethorphan | 95.4 |

| Dextrorphan | 101.6 |

The high precision and low matrix effects obtained through this method facilitate accurate pharmacokinetic assessments .

Therapeutic Applications

Dextromethorphan has garnered interest beyond its antitussive properties, particularly in neurodegenerative disease research and pain management.

Case Study: Alzheimer's Disease

Research indicates that dextromethorphan may have potential applications in treating Alzheimer's disease by modulating N-methyl-D-aspartate receptor activity. A study explored the effects of Tinospora cordifolia extract on enhancing the bioavailability of dextromethorphan, suggesting a synergistic approach to managing neurodegeneration.

The study utilized this compound to assess pharmacokinetics, revealing that co-administration with the extract significantly improved the bioavailability of dextromethorphan, which is crucial for its therapeutic efficacy against Alzheimer's disease .

Case Study: Fibromyalgia Pain Management

In a pilot clinical trial, low-dose dextromethorphan was evaluated for its efficacy in reducing fibromyalgia-related pain. Participants reported at least a 20% reduction in baseline pain levels, demonstrating the compound's potential as an analgesic agent. The trial employed this compound to ensure accurate measurement of drug levels and effects .

Mecanismo De Acción

Dextromethorphan-d3 exerts its effects primarily through its action on the central nervous system. It is a low-affinity uncompetitive antagonist of the NMDA receptor and a sigma-1 receptor agonist. These interactions inhibit the cough reflex by acting on the medullary cough center in the brain . Additionally, this compound affects serotonin and norepinephrine reuptake, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Dextrorphan: A primary metabolite of dextromethorphan, it shares similar pharmacological properties but with different potency and duration of action.

Levomethorphan: An enantiomer of dextromethorphan, it has different pharmacological effects and is not commonly used as a cough suppressant.

Uniqueness

Dextromethorphan-d3 is unique due to its deuterium content, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can slow down the metabolic rate, leading to prolonged action and improved bioavailability. This makes this compound a valuable tool in both research and clinical settings .

Actividad Biológica

Dextromethorphan-d3 (DXM-d3) is a deuterated analog of dextromethorphan (DXM), a widely used over-the-counter cough suppressant that has garnered attention for its diverse biological activities. This article delves into the biological activity of DXM-d3, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Pharmacological Properties

Dextromethorphan is primarily known for its antitussive effects, but it also exhibits a range of other pharmacological activities, including:

- NMDA Receptor Antagonism : DXM acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission. This property underlies its potential neuroprotective effects against excitotoxicity and inflammation .

- Anti-inflammatory Effects : Studies have shown that DXM can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in modulating inflammatory responses .

- Analgesic Effects : DXM has been reported to diminish hyperalgesia in pain models, indicating potential applications in pain management .

The biological activity of DXM-d3 can be attributed to several mechanisms:

- Inhibition of Glutamate Excitotoxicity : By antagonizing NMDA receptors, DXM reduces glutamate-induced excitotoxicity, which is implicated in various neurodegenerative conditions .

- Microglial Modulation : DXM inhibits the activation of microglia, the immune cells of the central nervous system (CNS). This inhibition can prevent neuroinflammation and protect dopaminergic neurons from degeneration .

- CYP2D6 Metabolism : The pharmacokinetics of DXM-d3 may differ from that of non-deuterated DXM due to altered metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with CYP2D6 inhibitors significantly increases plasma concentrations of DXM, potentially enhancing its therapeutic effects .

Case Studies and Clinical Trials

- Cognitive and Depressive Behaviors : A study involving male and female rats treated with DXM showed significant increases in depression-like behavior in males. Cognitive impairments were observed in both sexes, highlighting the need for careful consideration of dosage and sex differences in response to treatment .

- Fibromyalgia Treatment : A pilot study on low-dose DXM for fibromyalgia indicated a reduction in pain among participants. Although not statistically significant across the cohort, individual responses suggested potential benefits worth further exploration .

- Abuse Potential : Despite its therapeutic benefits, there are documented cases of DXM abuse leading to severe psychological effects. These cases underscore the importance of monitoring usage patterns and educating patients about potential risks associated with high doses .

Comparative Data on Biological Activity

| Parameter | Dextromethorphan | This compound |

|---|---|---|

| NMDA Receptor Activity | Antagonist | Antagonist |

| Anti-inflammatory Effects | Yes | Yes |

| Analgesic Effects | Yes | Yes |

| CYP2D6 Metabolism Influence | Significant | Altered |

Propiedades

Número CAS |

524713-56-2 |

|---|---|

Fórmula molecular |

C18H25NO |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |

Clave InChI |

MKXZASYAUGDDCJ-GQJJTUARSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

SMILES isomérico |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |

SMILES canónico |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Sinónimos |

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.